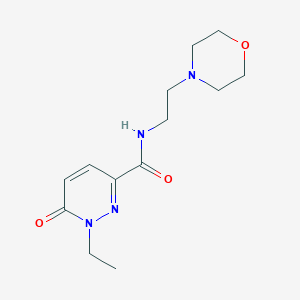
1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as 1-ethyl-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide, primarily targets ULK1/2 . ULK1/2 are proteins that play a crucial role in the initiation of autophagy, a cellular process involved in the degradation and recycling of cellular components .
Mode of Action
The compound acts as an inhibitor of ULK1/2 . By inhibiting these proteins, it disrupts the process of autophagy, leading to changes in cellular homeostasis .
Biochemical Pathways
The inhibition of ULK1/2 affects the autophagy pathway . Autophagy is a critical pathway for maintaining cellular health by removing damaged organelles and recycling nutrients. Disruption of this pathway can lead to various cellular abnormalities .
生物活性
1-Ethyl-N-(2-morpholinoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C19H23N3O3
- Molecular Weight : 341.4 g/mol
- CAS Number : 478065-97-3
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate morpholino and dihydropyridazine functionalities. The general synthetic route includes:
- Formation of the dihydropyridazine core.
- Alkylation with ethyl and morpholino groups.
- Final carboxamide formation through amidation reactions.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of this compound. In experimental models, this compound demonstrated significant protective effects against seizures induced by chemical agents, indicating its potential as an anticonvulsant agent:
| Compound | ED50 (mg/kg) | Reference Drug | ED50 (mg/kg) |
|---|---|---|---|
| 1-Ethyl-N-(2-morpholinoethyl)-6-oxo | 62.14 | Valproic Acid | 252.7 |
| Ethosuximide | 130.6 |
These results suggest that the compound has a lower effective dose compared to established anticonvulsants, making it a candidate for further development in seizure management .
Analgesic Activity
In addition to anticonvulsant effects, the compound has been evaluated for analgesic properties using various pain models. The results indicated moderate antinociceptive activity, supporting its potential use in pain management therapies.
The mechanism through which this compound exerts its biological effects involves modulation of neurotransmitter systems:
- Voltage-Gated Sodium Channels : Inhibition of these channels contributes to its anticonvulsant properties.
- GABA Transporter Interaction : Enhanced GABAergic activity may also play a role in its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Study on Anticonvulsant Activity : A study demonstrated that derivatives of this compound exhibited significant activity in both the maximal electroshock (MES) and 6 Hz tests, with several compounds showing protective effects in over 50% of tested subjects .
- Toxicity Assessment : In vitro studies assessed hepatotoxicity and cytotoxicity against HepG2 cells, revealing no significant cytotoxic effects at therapeutic concentrations (1–100 µM), indicating a favorable safety profile .
特性
IUPAC Name |
1-ethyl-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-2-17-12(18)4-3-11(15-17)13(19)14-5-6-16-7-9-20-10-8-16/h3-4H,2,5-10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYVKYMLGQKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC(=N1)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













